LogP Comparison Across Bromo Regioisomers
The lipophilicity of 2-bromo-N,N-dipropylbenzenesulfonamide is significantly different from its 3-bromo regioisomer. The target compound has a reported LogP of 4.3406 [1], whereas the 3-bromo-N,N-dipropylbenzenesulfonamide analog exhibits a LogP of 2.7 [2]. The 4-bromo isomer has an XLogP3 of 4.4 [3], which is comparable to the target compound but still represents a different molecular entity with distinct steric and electronic properties. This difference in lipophilicity is critical for predicting membrane permeability, solubility, and overall pharmacokinetic behavior in biological assays or for tailoring physical properties in material science applications.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.3406 |
| Comparator Or Baseline | 3-Bromo-N,N-dipropylbenzenesulfonamide (LogP = 2.7); 4-Bromo-N,N-dipropylbenzenesulfonamide (XLogP3 = 4.4) |
| Quantified Difference | Target compound is approximately 1.64 log units more lipophilic than the 3-bromo isomer. |
| Conditions | Calculated/predicted LogP values from chemical databases (Molbase, PMC, Kuujia) |
Why This Matters
A difference of 1.64 log units in LogP translates to a substantial difference in partitioning behavior, directly impacting compound performance in biological systems and formulation.
- [1] Molbase. 2-bromo-N,N-dipropylbenzenesulfonamide. LogP: 4.3406. View Source
- [2] PMC Table 3. LogP for 3-bromo-N,N-dipropylbenzenesulfonamide is 2.7. View Source
- [3] Kuujia. Cas no 91800-95-2 (4-Bromo-N,N-di-n-propylbenzenesulfonamide). XLogP3: 4.4. View Source
